Glycine-1-13c,N-[(3a,5b,7a,12a)-3,7,12-trihydroxy-24-oxocholan-24-yl]-
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Overview
Description
Glycine-1-13c,N-[(3a,5b,7a,12a)-3,7,12-trihydroxy-24-oxocholan-24-yl]- is a complex organic compound with significant applications in various scientific fields. It is a derivative of glycine, an amino acid, and is conjugated with a bile acid derivative. This compound is often used in research due to its unique properties and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine-1-13c,N-[(3a,5b,7a,12a)-3,7,12-trihydroxy-24-oxocholan-24-yl]- involves several steps. The process typically starts with the preparation of the bile acid derivative, followed by its conjugation with glycine. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound is usually carried out in specialized facilities equipped to handle complex organic syntheses. The process involves large-scale reactions under controlled conditions to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Glycine-1-13c,N-[(3a,5b,7a,12a)-3,7,12-trihydroxy-24-oxocholan-24-yl]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: This involves replacing one functional group with another, often using reagents like halogens.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogens for substitution reactions. The conditions typically involve specific temperatures, pressures, and solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Chemistry
In chemistry, Glycine-1-13c,N-[(3a,5b,7a,12a)-3,7,12-trihydroxy-24-oxocholan-24-yl]- is used as a model compound to study complex organic reactions and mechanisms .
Biology
In biological research, this compound is used to study the metabolism and function of bile acids and their derivatives. It helps in understanding the role of bile acids in various physiological processes .
Medicine
In medicine, Glycine-1-13c,N-[(3a,5b,7a,12a)-3,7,12-trihydroxy-24-oxocholan-24-yl]- is used in the development of drugs targeting bile acid pathways. It is also used in diagnostic procedures to study liver function and bile acid metabolism .
Industry
In the industrial sector, this compound is used in the production of specialized chemicals and pharmaceuticals. Its unique properties make it valuable in the synthesis of complex organic molecules .
Mechanism of Action
The mechanism of action of Glycine-1-13c,N-[(3a,5b,7a,12a)-3,7,12-trihydroxy-24-oxocholan-24-yl]- involves its interaction with specific molecular targets and pathways. It primarily interacts with bile acid receptors and transporters, influencing various physiological processes such as lipid metabolism and cholesterol homeostasis.
Comparison with Similar Compounds
Similar Compounds
Glycine-1-13c: A labeled form of glycine used in metabolic studies.
N-Choloylglycine: A bile acid conjugate similar to Glycine-1-13c,N-[(3a,5b,7a,12a)-3,7,12-trihydroxy-24-oxocholan-24-yl]-.
Uniqueness
Glycine-1-13c,N-[(3a,5b,7a,12a)-3,7,12-trihydroxy-24-oxocholan-24-yl]- is unique due to its specific structure, which combines a labeled amino acid with a bile acid derivative. This combination allows for detailed studies of bile acid metabolism and function, making it a valuable tool in both research and industrial applications.
Properties
Molecular Formula |
C26H43NO6 |
---|---|
Molecular Weight |
466.6 g/mol |
IUPAC Name |
2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid |
InChI |
InChI=1S/C26H43NO6/c1-14(4-7-22(31)27-13-23(32)33)17-5-6-18-24-19(12-21(30)26(17,18)3)25(2)9-8-16(28)10-15(25)11-20(24)29/h14-21,24,28-30H,4-13H2,1-3H3,(H,27,31)(H,32,33)/t14-,15+,16-,17-,18+,19+,20-,21+,24+,25+,26-/m1/s1/i23+1 |
InChI Key |
RFDAIACWWDREDC-JSLOLQEMSA-N |
Isomeric SMILES |
C[C@H](CCC(=O)NC[13C](=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |
Canonical SMILES |
CC(CCC(=O)NCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
Origin of Product |
United States |
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